molecular formula C20H38O2 B1253908 Phytenic acid

Phytenic acid

Cat. No.: B1253908
M. Wt: 310.5 g/mol
InChI Key: WDWBNNBRPVEEOD-PFXVRADUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytenic acid is a long-chain fatty acid with a unique structure characterized by the presence of four methyl groups at positions 3, 7, 11, and 15, and a double bond at the second position. This compound is also known as this compound and is a derivative of phytol, a diterpene alcohol. It is commonly found in various natural sources, including plants and certain microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phytenic acid typically involves the oxidation of phytol. Phytol can be obtained from chlorophyll through hydrolysis. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale extraction from natural sources followed by chemical modification. The extraction process may include solvent extraction, distillation, and purification steps to isolate phytol, which is then oxidized to produce the acid.

Chemical Reactions Analysis

Types of Reactions

Phytenic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The methyl groups and the double bond provide sites for substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Further oxidized fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Phytenic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of cosmetics, pharmaceuticals, and nutritional supplements.

Mechanism of Action

The mechanism of action of Phytenic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of transcription factors such as peroxisome proliferator-activated receptor alpha and retinoid X receptor, influencing gene expression related to lipid metabolism and inflammation. The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    Phytol: A precursor to Phytenic acid, with similar structural features but lacking the carboxylic acid group.

    Phytanic Acid: A saturated analog of this compound, differing by the absence of the double bond.

    Retinoic Acid: Shares some functional similarities in terms of interaction with nuclear receptors but has a different structural framework.

Uniqueness

This compound is unique due to its specific methylation pattern and the presence of a double bond, which confer distinct chemical and biological properties. Its ability to modulate specific transcription factors and its antioxidant activity make it a valuable compound for various applications.

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoic acid

InChI

InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15+/t17-,18-/m1/s1

InChI Key

WDWBNNBRPVEEOD-PFXVRADUSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/C(=O)O)/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C

Synonyms

3,7,11,15-tetramethylhexadec-2-enoic acid
phytenic acid
phytenic acid, (R-(R*,R*-(E)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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